

# Spectral Analysis of 5-Chloro-2-iodopyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-iodopyrimidine

CAS No.: 874676-81-0

Cat. No.: B1415080

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This technical guide provides a detailed overview of the expected spectral data for the heterocyclic compound **5-Chloro-2-iodopyrimidine**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification and characterization of **5-Chloro-2-iodopyrimidine** in a laboratory setting.

## Chemical Structure and Properties

- IUPAC Name: **5-chloro-2-iodopyrimidine**
- CAS Number: 874676-81-0
- Molecular Formula:  $C_4H_2ClIN_2$
- Molecular Weight: 240.43 g/mol

- Physical State: Solid[1]

## Predicted Spectral Data

The following tables summarize the anticipated spectral data for **5-Chloro-2-iodopyrimidine**. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic principles.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.5 - 8.8	Singlet (s)	2H	H-4, H-6

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the iodine atom, leading to a downfield shift into the aromatic region.

### <sup>13</sup>C NMR (Carbon NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 160 - 165	C-4, C-6
~ 120 - 125	C-5
~ 90 - 95	C-2

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The carbon attached to iodine (C-2) is expected to be significantly shielded compared to the carbons in a similar, non-iodinated pyrimidine ring. The carbons adjacent to the nitrogen atoms (C-4, C-6) will appear downfield.

## IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Weak-Medium	Aromatic C-H stretch
1600 - 1400	Medium-Strong	C=C and C=N ring stretching vibrations
1200 - 1000	Medium-Strong	C-H in-plane bending
900 - 675	Strong	C-H out-of-plane bending
800 - 600	Medium-Strong	C-Cl stretch
~ 500	Medium	C-I stretch

The fingerprint region (below 1500 cm<sup>-1</sup>) will contain a complex pattern of absorptions that are unique to the molecule's structure.

## MS (Mass Spectrometry)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
240/242	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> due to the presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes.
113/115	Fragment corresponding to the loss of iodine ([M-I] <sup>+</sup> ).
127	Fragment corresponding to the iodine cation [I] <sup>+</sup> .

The isotopic pattern of chlorine ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$  ratio of approximately 3:1) will be a key diagnostic feature in the mass spectrum.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a solid organic compound like **5-Chloro-2-iodopyrimidine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Chloro-2-iodopyrimidine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a  $30\text{-}45^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
- **Background Collection:** Record a background spectrum of the empty ATR crystal.

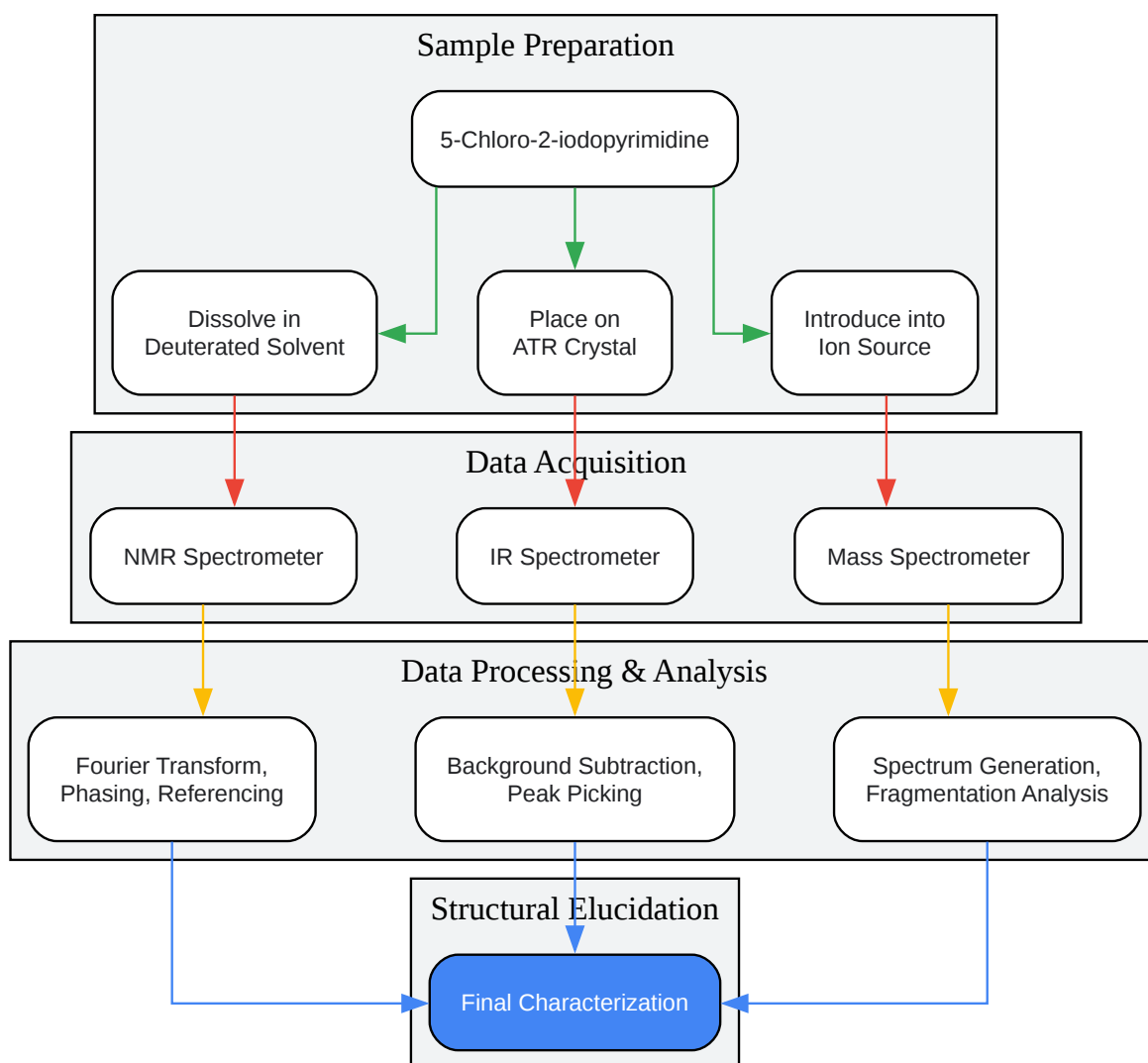
- **Sample Spectrum Collection:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** In Electron Ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Workflow and Data Integration

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound, from sample preparation to final characterization.



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## References

- [1. fluorochem.co.uk \[fluorochem.co.uk\]](https://www.fluorochem.co.uk)
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